molecular formula C11H20O B2819464 Undeca-1,10-dien-6-ol CAS No. 69856-80-0

Undeca-1,10-dien-6-ol

Cat. No.: B2819464
CAS No.: 69856-80-0
M. Wt: 168.28
InChI Key: DBEOIPLDPMSHME-UHFFFAOYSA-N
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Description

Undeca-1,10-dien-6-ol is an organic compound with the molecular formula C11H20O. It is characterized by the presence of two double bonds located at the first and tenth positions and a hydroxyl group at the sixth position. This compound is a liquid at room temperature and is used in various chemical and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-1,10-dien-6-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-undecadiene with a hydroxylating agent under controlled conditions. For instance, the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at temperatures ranging from -10°C to 40°C under an inert atmosphere can yield this compound with a 65% yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Undeca-1,10-dien-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces saturated alcohols.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

Undeca-1,10-dien-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of undeca-1,10-dien-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    Undec-1-ene-6-ol: Similar structure but with only one double bond.

    Deca-1,9-dien-6-ol: Similar structure but with a shorter carbon chain.

    Dodeca-1,11-dien-6-ol: Similar structure but with a longer carbon chain.

Uniqueness

Undeca-1,10-dien-6-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions .

Biological Activity

Undeca-1,10-dien-6-ol is an organic compound with the molecular formula C11H20O, characterized by two double bonds and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal and industrial applications. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

This compound is a liquid at room temperature and possesses unique reactivity due to its double bonds and hydroxyl group. It can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.

Property Description
Molecular FormulaC11H20O
State at Room TempLiquid
Functional GroupsHydroxyl (-OH), Double Bonds

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group and participate in addition reactions via its double bonds. These interactions can influence enzyme activity and cellular processes.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thus protecting cells from oxidative stress.

Study Method IC50 (mg/mL)
Elazzouzi et al. (2020)DPPH Assay0.03
Other extracts comparisonFRAP Method0.056

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown it to be effective against both bacteria and fungi.

Pathogen Method Zone of Inhibition (mm)
Listeria monocytogenesDisc-diffusion14
Staphylococcus aureusDisc-diffusion16
Candida albicansDisc-diffusion18

3. Cytotoxicity

In vitro studies assessing the cytotoxicity of this compound have been conducted using various mammalian cell lines. These studies are crucial for understanding the safety profile of the compound in potential therapeutic applications.

4. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are relevant in diabetes management.

Enzyme Inhibition Type Method
α-AmylaseCompetitiveColorimetric Assay
α-GlucosidaseNon-competitiveFluorometric Assay

Case Studies

Several case studies have documented the biological effects of this compound in various contexts:

  • Antidiabetic Effects : A study demonstrated that compounds similar to this compound could significantly lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.
  • Anti-inflammatory Properties : Research indicated that this compound may also modulate inflammatory pathways, providing a basis for further investigation into its potential as an anti-inflammatory agent.

Properties

IUPAC Name

undeca-1,10-dien-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOIPLDPMSHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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